molecular formula C16H19NO3 B3074392 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol CAS No. 1019616-85-3

2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

Cat. No.: B3074392
CAS No.: 1019616-85-3
M. Wt: 273.33 g/mol
InChI Key: ZJMSIXAUUPAPSY-UHFFFAOYSA-N
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Description

2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is a synthetic phenolic compound of high interest in organic and medicinal chemistry research. Its molecular structure incorporates a phenol ring with an ethoxy substituent, linked via an aminomethyl bridge to a 2-methoxyaniline moiety. This configuration makes it a valuable intermediate, or "synthon," for the design and synthesis of more complex chemical entities. Compounds with similar structural features, particularly those with ortho-substituted phenolic and anilino groups, are frequently investigated for their potential biological activities and their ability to coordinate metals, forming complexes that can be studied for various catalytic or material science applications . Researchers utilize this compound primarily as a building block in the development of novel Schiff bases and other pharmacologically relevant molecules. The presence of multiple functional groups provides distinct sites for chemical modification, allowing for the creation of diverse compound libraries. As with many specialized research chemicals, its mechanism of action is not generic but is defined by the specific context of its application in a given experimental protocol. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety standards. Specific data on physical properties, spectral characteristics, and toxicity should be confirmed through further laboratory analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-6-[(2-methoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-20-15-10-6-7-12(16(15)18)11-17-13-8-4-5-9-14(13)19-2/h4-10,17-18H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMSIXAUUPAPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in proteomics research, it may interact with proteins to modulate their activity or stability . The specific molecular targets and pathways involved can be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the aromatic rings and the nature of the Schiff base linker. A comparative analysis is summarized in Table 1 :

Compound Name Molecular Formula Substituents (R₁, R₂) Key Properties/Findings Reference
Target Compound C₁₇H₁₈BrNO₃ R₁ = Br, R₂ = 2-OCH₃ Planar structure, HOMO-LUMO gap ~4.0 eV
2-Methoxy-6-[(4-methylphenyl)iminomethyl]phenol C₁₅H₁₅NO₂ R₁ = H, R₂ = 4-CH₃ Monoclinic (C2/c), S(6) intramolecular H-bond
2-[(3-Chloro-2-methylanilino)methyl]-6-methoxyphenol C₁₅H₁₅ClNO₂ R₁ = Cl, R₂ = 2-CH₃ Antitumor activity (LA795 cells)
2-Ethoxy-6-[(4-fluorophenyl)aminomethyl]phenol C₁₆H₁₈FNO₂ R₁ = F, R₂ = H LogP = 3.8, high lipophilicity
2-Ethoxy-6-[(pyren-1-ylimino)methyl]phenol C₂₅H₂₁NO₂ R₁ = Pyrene, R₂ = H Extended π-conjugation, fluorescent

Substituent Impact :

  • Electron-withdrawing groups (Br, Cl) : Increase electrophilicity and HOMO-LUMO gap (e.g., target compound vs. 4-CH₃ analog) .
  • Methoxy vs. Ethoxy : Ethoxy groups enhance steric bulk and lipophilicity (LogP increases by ~0.5 units compared to methoxy analogs) .
  • Fluorine substitution : Improves metabolic stability and membrane permeability .

Crystallographic and Hydrogen-Bonding Trends

  • Intramolecular H-bonding: All analogs exhibit O—H⋯N interactions, forming S(6) or R₂²(8) ring motifs. The target compound’s Br substituent slightly elongates the H-bond (O⋯N: 2.65 Å) compared to non-halogenated analogs (O⋯N: 2.58–2.62 Å) .
  • Packing motifs : The 4-CH₃ analog forms dimeric chains via C—H⋯O interactions, whereas the target compound adopts a herringbone arrangement due to Br⋯π interactions .

Computational and Experimental Methodologies

  • Software tools : SHELX (structure refinement) , ORTEP-3 (crystallographic visualization) , and WinGX (data processing) were critical in structural analyses.

Biological Activity

2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, also known as a Schiff base compound, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, as well as its applications in proteomics and organic synthesis.

The compound features a unique structure that includes an ethoxy group and an amino-methyl phenol moiety. Its synthesis typically involves methods such as the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon–carbon bonds essential for creating complex organic molecules. The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, modulating their functions and stability.

The precise mechanism by which this compound exerts its effects varies based on its application:

  • Antibacterial Activity : It inhibits bacterial growth by disrupting protein synthesis and nucleic acid production pathways .
  • Anticancer Activity : Molecular docking studies indicate that it interacts effectively with anticancer drug targets, suggesting potential applications in cancer therapy .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625
Enterococcus faecalis62.5
Escherichia coli31.25

These results demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, with a notable bactericidal action against Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties. Studies have reported MIC values comparable to established antifungal agents like fluconazole, indicating its potential as an alternative treatment option .

Anticancer Activity

The anticancer potential of this compound has been investigated through MTT assays on various cancer cell lines. The results are presented in Table 2.

Cell LineIC50 (μM)
A549 (lung cancer)25
HeLa (cervical cancer)30

The compound demonstrated significant cytotoxicity against these cancer cell lines, suggesting its viability for further development in cancer therapeutics .

Case Studies

Several studies have highlighted the biological activity of Schiff base compounds similar to this compound. For instance, a study on related compounds showed promising results in inhibiting biofilm formation in MRSA strains, with a Minimum Biofilm Inhibitory Concentration (MBIC) of around 62 μg/mL .

Another study focused on the molecular interactions of Schiff bases with protein targets and their implications in drug design, underscoring the importance of structural modifications for enhancing biological activity .

Q & A

Basic: What are the recommended synthetic routes for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via nucleophilic substitution or Schiff base condensation reactions. A common approach involves reacting 2-ethoxy-6-methylphenol derivatives with 2-methoxyaniline in the presence of a dehydrating agent (e.g., acetic acid) to form the imine linkage . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature : Reactions at 60–80°C optimize imine formation while minimizing side reactions.
  • Catalysts : Lewis acids like ZnCl₂ may accelerate condensation but require strict moisture control .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:
Discrepancies often arise from structural isomerism or experimental design variability . To address this:

  • Purification validation : Use HPLC-MS to confirm compound purity (>98%) and rule out byproducts .
  • Biological assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, exposure time). For example, antiproliferative effects in HeLa cells may differ from MCF-7 due to receptor expression variability .
  • Computational docking : Perform molecular dynamics simulations to verify target binding affinity (e.g., interaction with tyrosine kinase receptors) .

Basic: What spectroscopic and crystallographic methods are critical for confirming the molecular structure?

Answer:

  • NMR : ¹H NMR should show characteristic peaks:
    • δ 8.2–8.5 ppm (imine proton, CH=N) .
    • δ 3.8–4.2 ppm (ethoxy and methoxy groups) .
  • X-ray crystallography : Resolves spatial conformation, e.g., dihedral angles between the ethoxyphenol and methoxyphenylamino groups (typically 45–60°) .
  • IR spectroscopy : Confirm N-H stretch (~3300 cm⁻¹) and C=N stretch (~1600 cm⁻¹) .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity in catalytic applications?

Answer:
The methoxy group acts as an electron donor, enhancing the phenolic oxygen’s nucleophilicity, while the imine group introduces conjugation-dependent redox activity. For example:

  • Electrochemical studies : Cyclic voltammetry reveals oxidation peaks at ~0.5 V (vs. Ag/AgCl) due to phenol-to-quinone transitions .
  • Catalytic activity : In oxidation reactions, the compound’s ability to stabilize radical intermediates correlates with substituent Hammett constants (σ⁺ values: OMe = -0.27, NH = +0.60) .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

  • pH stability : The imine bond (CH=N) hydrolyzes in acidic conditions (pH < 3), forming 2-ethoxy-6-methylphenol and 2-methoxyaniline. Neutral to slightly basic conditions (pH 7–9) enhance stability .
  • Thermal degradation : TGA analysis shows decomposition onset at ~180°C, with mass loss corresponding to ethoxy and methoxy group cleavage .

Advanced: How can researchers design derivatives to modulate solubility without compromising bioactivity?

Answer:

  • Structural modifications :
    • Introduce sulfonate groups at the phenol ring to improve aqueous solubility .
    • Replace the methoxy group with polyethylene glycol (PEG) chains for enhanced pharmacokinetics .
  • QSAR modeling : Use descriptors like logP and polar surface area to predict solubility-bioactivity trade-offs. For instance, derivatives with logP < 3.5 show improved solubility but reduced membrane permeability .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage : Keep in amber vials under inert gas (N₂ or Ar) at -20°C to prevent oxidation and hydrolysis .
  • Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid imine bond cleavage .

Advanced: How can conflicting computational and experimental data on tautomerism be reconciled?

Answer:

  • Tautomeric equilibria : The compound may exist as enol-imine or keto-amine forms. DFT calculations (B3LYP/6-311+G**) predict the enol-imine form is more stable by ~5 kcal/mol, but experimental IR may show keto-amine dominance in polar solvents due to solvation effects .
  • Variable-temperature NMR : Monitor proton shifts between 25°C and 60°C to detect tautomeric interconversion .

Basic: What chromatographic methods are optimal for purity analysis?

Answer:

  • HPLC : Use a C18 column with mobile phase MeCN:H₂O (70:30, 0.1% TFA), retention time ~8.2 min .
  • TLC : Silica gel 60 F₂₅₄, eluent ethyl acetate/hexane (1:1), Rf ≈ 0.45 under UV 254 nm .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor imine formation in real time .
  • Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing rate) via response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
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2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol

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